Methyl 3-aminopicolinate
Overview
Description
Methyl 3-aminopicolinate is a chemical compound with the CAS Number: 36052-27-4 . It is a white to yellow to brown or gray solid .
Molecular Structure Analysis
The molecular weight of Methyl 3-aminopicolinate is 152.15 . The IUPAC name is methyl 3-amino-2-pyridinecarboxylate . The InChI Code is 1S/C7H8N2O2/c1-11-7 (10)6-5 (8)3-2-4-9-6/h2-4H,8H2,1H3 .Physical And Chemical Properties Analysis
Methyl 3-aminopicolinate is a white to yellow to brown or gray solid . It has a molecular weight of 152.15 .Scientific Research Applications
Herbicide Development
- Summary of the Application: Methyl 3-aminopicolinate is used in the synthesis of novel herbicides. Specifically, it’s used in the creation of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds .
- Methods of Application or Experimental Procedures: Using the structural skeleton of halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active) as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .
- Results or Outcomes: The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots. The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide. Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
DNA Methylation
- Summary of the Application: While Methyl 3-aminopicolinate itself is not directly mentioned, the process of DNA methylation, which involves the addition of a methyl group to a DNA base (usually cytosine), is a key aspect of epigenetic modification and gene regulation . The study of DNA methylation has been greatly advanced by the development of new techniques, including those that can identify this modification as if it were a DNA base-pair change .
- Methods of Application or Experimental Procedures: The specific methods used to study DNA methylation have evolved over time, from early techniques based on chromatography to more recent methods involving DNA microarrays and next-generation sequencing platforms .
- Results or Outcomes: The study of DNA methylation has provided valuable insights into gene regulation and the factors that contribute to biological health and disease . It has also brought us closer to unveiling a complete human epigenetic profile .
Synthesis of (Meth)Acrylates
- Summary of the Application: While Methyl 3-aminopicolinate itself is not directly mentioned, the process of synthesizing (meth)acrylates, which are important compounds in the production of polymers, involves similar structures and reactions .
- Methods of Application or Experimental Procedures: The synthesis of arylamido methyl methacrylate involves stirring sodium methacrylate, α-chloroacetamide, NaI, TEBAC, and a catalyst in acetonitrile at 80°C in a reflux condenser for 30 hours in the presence of hydroquinone .
- Results or Outcomes: The result of this process is the production of arylamido methyl methacrylate, a compound that can be used in the production of various polymers .
Safety And Hazards
properties
IUPAC Name |
methyl 3-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKTYFNLRUWQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432492 | |
Record name | Methyl 3-aminopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminopicolinate | |
CAS RN |
36052-27-4 | |
Record name | 2-Pyridinecarboxylic acid, 3-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36052-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-aminopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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